Neosperidin dihydrochalcone

Overview

Description

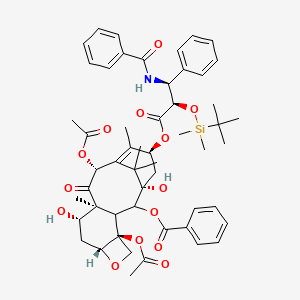

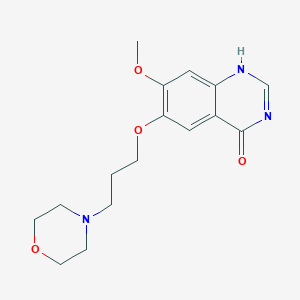

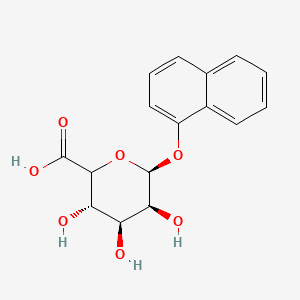

Neosperidin dihydrochalcone is an artificial sweetener derived from citrus fruits. It is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . This compound is known for its intense sweetness, being approximately 1500–1800 times sweeter than sucrose at threshold concentrations . It was discovered during the 1960s as part of a United States Department of Agriculture research program aimed at minimizing the taste of bitter flavorants in citrus juices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neosperidin dihydrochalcone is produced by extracting neohesperidin from bitter oranges and then hydrogenating it. The process involves treating neohesperidin with a strong base such as potassium hydroxide, followed by catalytic hydrogenation .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Extraction: Neohesperidin is extracted from bitter oranges.

Hydrogenation: The extracted neohesperidin is treated with a strong base like potassium hydroxide and then catalytically hydrogenated to form this compound.

Chemical Reactions Analysis

Types of Reactions: Neosperidin dihydrochalcone undergoes various chemical reactions, including:

Hydrolysis: This reaction leads to the formation of hesperetin dihydrochalcone.

Glucuronidation, Sulfation, Glutamylation, N-butyryl Glycylation, and Lactylation: These are the major reactions involved in the metabolism of this compound.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and a catalyst.

Glucuronidation and Sulfation: These reactions often require specific enzymes and cofactors.

Major Products:

Hesperetin Dihydrochalcone: Formed through hydrolysis.

Scientific Research Applications

Neosperidin dihydrochalcone has various scientific research applications, including:

Chemistry: Used as a sweetening agent in various chemical formulations.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential neuroprotective, hepatoprotective, and cardioprotective effects.

Industry: Widely used in the food industry as a sweetener and flavor enhancer.

Mechanism of Action

Neosperidin dihydrochalcone is often compared with other similar compounds such as:

Naringin Dihydrochalcone: Another intensely sweet compound derived from naringin, approximately 300 times sweeter than sucrose.

Neohesperidin: The precursor to this compound, known for its bitter taste.

Uniqueness: this compound is unique due to its intense sweetness and ability to mask bitter flavors, making it highly valuable in the food industry .

Comparison with Similar Compounds

- Naringin Dihydrochalcone

- Neohesperidin

Properties

IUPAC Name |

1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGXXMINPYUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860255 | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20702-77-6 | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156.00 to 158.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

![2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7826209.png)